molecular formula C16H16O3S B097189 2-Indanyl p-toluenesulfonate CAS No. 17783-69-6

2-Indanyl p-toluenesulfonate

Cat. No. B097189
CAS RN: 17783-69-6
M. Wt: 288.4 g/mol
InChI Key: QUYCPYFNAZEWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of p-toluenesulfonate derivatives is a key theme in the provided papers. For instance, 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate is synthesized and then reacted with aryl iodides to yield cross-coupled products, which are further reacted to obtain desired difluoroethenes . Similarly, 2,2,2-Trifluoroethyl p-toluenesulfonate is used to generate difluorovinylboranes, which are then reacted with acyl chlorides or chloroformates to produce difluorovinyl carbonyl compounds . Another approach involves the same trifluoroethyl precursor to synthesize disubstituted difluoroalkenes . These methods demonstrate the versatility of p-toluenesulfonate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of p-toluenesulfonate derivatives is crucial for their reactivity. The presence of fluorine atoms in the molecules, as seen in the difluoroethenes and difluorovinyl carbonyl compounds, suggests a high degree of electronegativity and potential for unique chemical interactions . The uranyl p-toluenesulfonate compound, with its pentahydrate form, indicates a complex structure with a layered hydration shell, which could be inferred for other p-toluenesulfonate derivatives as well .

Chemical Reactions Analysis

The chemical reactions involving p-toluenesulfonate derivatives are diverse. Cross-coupling reactions are a common theme, where these derivatives are used as starting materials to couple with various organic moieties, such as aryl iodides and arylstannanes, to form complex organic molecules . The use of palladium catalysts and other reagents like LiBr and CuI is noted, which are essential for the success of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from the synthesis and hydration-dehydration studies of uranyl p-toluenesulfonate . The solubility of these compounds in different solvents, their crystallization behavior, and their stability under various conditions are important for their practical applications. The thermal gravimetric analysis (TGA) data and infrared (IR) spectra provide insights into the stability and structural changes upon hydration or dehydration .

Scientific Research Applications

Catalyst in Hydrolysis

Poly(4-vinylpyridinium) p-toluenesulfonate serves as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, offering a mild, efficient, and convenient method with good to excellent yields and purity (Li & Ganesan, 1998).

Synthesis of Disubstituted 1,1-Difluoro-1-alkenes

2,2,2-Trifluoroethyl p-toluenesulfonate, when treated with lithium diisopropylamide and trialkylboranes, generates 1-alkyl-2,2-difluorovinylboranes, which couple with aryl iodides to form disubstituted 1,1-difluoro-1-alkenes in good yields (Ichikawa et al., 1991).

Ring-opening Metathesis Polymerization

Ru II (H 2 O) 6 (tos) 2 (tos= p-toluenesulfonate) is an effective catalyst for ring-opening metathesis polymerization (ROMP) of norbornene and 7-oxanorbornene derivatives in protic media, also extending its activity to less reactive monomers (Paciello & Grubbs, 1993).

Iron(III) Tosylate Catalysis

Iron(III) p-toluenesulfonate (tosylate) is a proficient catalyst for acetylation of alcohols, phenols, and aldehydes, offering an inexpensive and easy-to-handle option for various synthesis processes (Baldwin et al., 2012).

Synthesis of 2-Azetidinones

2-Fluoro-1-methylpyridinium p-toluenesulfonate shows versatility as an acid activator in synthesizing various β-lactams under mild reaction conditions, proving effective in producing β-lactams with electron-withdrawing groups (Zarei, 2013).

Safety And Hazards

When handling 2-Indanyl p-toluenesulfonate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .

properties

IUPAC Name

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYCPYFNAZEWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427371
Record name 2-Indanyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Indanyl p-toluenesulfonate

CAS RN

17783-69-6
Record name 2-Indanyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Indanyl p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
2-Indanyl p-toluenesulfonate
Reactant of Route 3
Reactant of Route 3
2-Indanyl p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Indanyl p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Indanyl p-toluenesulfonate
Reactant of Route 6
Reactant of Route 6
2-Indanyl p-toluenesulfonate

Citations

For This Compound
4
Citations
DC Sanders, H Shechter - Journal of the American Chemical …, 1973 - ACS Publications
… borodeuteride in deuterium oxide-methanol-Od, reaction of 2-deuterio-2-indanol with ptoluenesulfonyl chloride-pyridine, and elimination of 2-deuterio-2-indanyl p-toluenesulfonate with …
Number of citations: 30 pubs.acs.org
PD Bartlett, GD Sargent - Journal of the American Chemical …, 1965 - ACS Publications
The two compounds in the title {XII and XIII), prepared according to Chart I, show acetolysis rates which are faster than that of the saturated reference compound XXXIII by factors of 600 …
Number of citations: 95 pubs.acs.org
NC Deno, C Pierson, S Seyhan - Journal of the American …, 1973 - ACS Publications
… borodeuteride in deuterium oxide-methanol-Od, reaction of 2-deuterio-2-indanol with ptoluenesulfonyl chloride-pyridine, and elimination of 2-deuterio-2-indanyl p-toluenesulfonate with …
Number of citations: 8 pubs.acs.org
GD Sargent - 1964 - search.proquest.com
At this time, when he has recently been the recipient of the highest honors which both the American Chemical. Society and its Chicago Section can Tbestow upon an organic chemist, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.